1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate
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Overview
Description
1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring and a dibenzo thiepin moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate involves multiple steps, starting with the preparation of the dibenzo thiepin core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The piperazineethanol moiety is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and dibenzo thiepin moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and dibenzo thiepin analogs. Compared to these compounds, 1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate is unique due to its specific substitution pattern and the presence of the dimethanesulfonate group. This uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
93362-07-3 |
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Molecular Formula |
C22H32Cl2N2O8S3 |
Molecular Weight |
619.6 g/mol |
IUPAC Name |
2-[4-(2,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C20H22Cl2N2OS.2CH4O3S.H2O/c21-16-11-14-12-18(24-7-5-23(6-8-24)9-10-25)15-3-1-2-4-19(15)26-20(14)13-17(16)22;2*1-5(2,3)4;/h1-4,11,13,18,25H,5-10,12H2;2*1H3,(H,2,3,4);1H2 |
InChI Key |
VBBYDYVJTNBEEM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl.O |
Origin of Product |
United States |
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